5-[(3-Methylbutyl)amino]pyridine-2-carbonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Methylbutyl)amino]pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine-5-carbonitrile with 3-methylbutylamine under controlled conditions . The reaction is carried out in the presence of a base such as potassium carbonate, and the mixture is heated to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the purity of the final product are critical factors in industrial production .
Chemical Reactions Analysis
Types of Reactions
5-[(3-Methylbutyl)amino]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction could produce various amine derivatives .
Scientific Research Applications
5-[(3-Methylbutyl)amino]pyridine-2-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[(3-Methylbutyl)amino]pyridine-2-carbonitrile is not fully understood, but it is believed to interact with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . Further research is needed to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-bromopyridine-2-carbonitrile: Another pyridine derivative with similar structural features.
5-Amino-2-pyridinecarbonitrile: Shares the pyridine-2-carbonitrile core but differs in the substituent groups.
Uniqueness
5-[(3-Methylbutyl)amino]pyridine-2-carbonitrile is unique due to its specific substituent groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H15N3 |
---|---|
Molecular Weight |
189.26 g/mol |
IUPAC Name |
5-(3-methylbutylamino)pyridine-2-carbonitrile |
InChI |
InChI=1S/C11H15N3/c1-9(2)5-6-13-11-4-3-10(7-12)14-8-11/h3-4,8-9,13H,5-6H2,1-2H3 |
InChI Key |
KCHYDXZJIBEOTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC1=CN=C(C=C1)C#N |
Origin of Product |
United States |
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